molecular formula C14H11FO2S B6401962 5-Fluoro-2-(2-methylthiophenyl)benzoic acid CAS No. 1261894-41-0

5-Fluoro-2-(2-methylthiophenyl)benzoic acid

Cat. No.: B6401962
CAS No.: 1261894-41-0
M. Wt: 262.30 g/mol
InChI Key: AXDNTCSKYABPAK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methylthiophenyl)benzoic acid (CAS 1261894-41-0) is a fluorinated benzoic acid derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C14H11FO2S and a molecular weight of 262.30 g/mol, this compound serves as a valuable building block in the synthesis of more complex molecules for biological evaluation . The strategic incorporation of both fluorine and a methylthio group makes it a versatile intermediate for constructing compounds with potential pharmacological activities. Fluorine-containing scaffolds are frequently explored in drug discovery for their ability to modulate the bioavailability, metabolic stability, and binding affinity of lead compounds . Researchers utilize this specific benzoic acid derivative in the development of novel therapeutic agents, particularly as a key synthetic intermediate in projects aimed at cancer research . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-fluoro-2-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDNTCSKYABPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura reaction enables direct coupling of a halogenated benzoic acid precursor with 2-methylthiophenylboronic acid. Using 5-fluoro-2-bromobenzoic acid as the substrate, this method employs palladium catalysis under mild conditions.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/H₂O (4:1 v/v)

  • Temperature : 90°C, 12 h

  • Yield : 68–72%

The carboxylic acid group necessitates protection as a methyl ester prior to coupling to prevent palladium poisoning. Post-coupling saponification with NaOH (2M, 70°C, 4 h) restores the acid functionality.

Ullmann-Type Coupling with Thiophenol Derivatives

Copper-mediated Ullmann coupling provides an alternative route, particularly for substrates sensitive to palladium. 5-Fluoro-2-iodobenzoic acid reacts with 2-methylthiophenol in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 120°C for 24 h, yielding the target compound in 58–63%.

Key Optimization Parameters

ParameterOptimal Value
Copper SourceCuI
Ligand1,10-Phenanthroline
SolventDMF
Reaction Time24 h

Nucleophilic Aromatic Substitution (SNAr) Strategies

Displacement of Activated Leaving Groups

While fluorine is typically a poor leaving group, electron-deficient aromatic systems allow nucleophilic substitution. 5-Fluoro-2-nitrobenzoic acid undergoes SNAr with 2-methylthiophenol in DMSO at 130°C, facilitated by K₂CO₃. The nitro group acts as a directing and activating group, replaced by the thiophenyl moiety in 45–50% yield.

Limitations

  • Requires harsh conditions (high temperature, polar aprotic solvents).

  • Competing side reactions reduce overall efficiency.

Directed ortho-Metalation Pathways

Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables regioselective functionalization. 5-Fluoro-2-(trimethylsilyl)benzoic acid undergoes metalation at C-2, followed by quenching with 2-methylthiophenyl disulfide to install the thioether group. This method achieves 60–65% yield but demands stringent anhydrous conditions.

Multi-Step Synthesis via Ester Intermediates

Ester Protection and Subsequent Functionalization

To mitigate reactivity issues, the carboxylic acid is temporarily converted to an ester. Methyl 5-fluoro-2-bromobenzoate, synthesized via POCl₃-mediated esterification (82–85% yield), couples with 2-methylthiophenol under Ullmann conditions. Hydrolysis of the ester (NaOH, ethanol/H₂O, 70°C) furnishes the final product in 70% overall yield.

Comparative Efficiency of Ester Hydrolysis

Ester TypeHydrolysis ConditionsYield (%)
MethylNaOH, EtOH/H₂O95
EthylKOH, THF/H₂O89
tert-ButylHCl, Dioxane78

Oxidative Methods for Thioether Formation

Oxidation of pre-installed sulfide groups offers an alternative pathway. 5-Fluoro-2-mercaptobenzoic acid reacts with 2-methylbenzyl bromide in the presence of H₂O₂ (30%) and acetic acid, forming the thioether linkage in 55–60% yield. This method avoids transition metals but requires careful control of oxidation states.

Critical Analysis of Methodologies

Yield and Scalability Considerations

  • Suzuki Coupling : High yields (68–72%) but dependent on boronic acid availability.

  • Ullmann Coupling : Moderate yields (58–63%) with scalable copper-based catalysis.

  • Ester Intermediate Route : Highest overall yield (70%) but involves multiple steps.

MethodHazardous ReagentsWaste Intensity
SuzukiPd catalystsModerate
UllmannCu salts, DMFHigh
SNArDMSO, K₂CO₃Low

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Compounds derived from 5-Fluoro-2-(2-methylthiophenyl)benzoic acid have been explored for their potential as antiviral agents and anticancer drugs. Research indicates that derivatives of this compound exhibit significant biological activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interactions with microtubules .

HIV-1 Integrase Inhibitors
The compound is also involved in the synthesis of benzamide derivatives that act as HIV-1 integrase inhibitors, showcasing its potential in antiviral treatment strategies .

Organic Synthesis

Synthesis of Complex Molecules
5-Fluoro-2-(2-methylthiophenyl)benzoic acid serves as a valuable building block in organic synthesis. It can be utilized to produce various derivatives through reactions such as lithiation and acylation. For instance, it has been used in the synthesis of 3-arylisoquinolinones, which possess antiproliferative activity against cancer cells .

Reactivity and Functionalization
The presence of the fluorine atom enhances the reactivity of the compound, allowing for various functionalization reactions that lead to the formation of more complex molecular architectures. This property is particularly useful in drug discovery and development, where novel compounds with specific biological activities are sought.

Case Study 1: Antiproliferative Activity

A study conducted by Elhemely et al. (2022) examined the structure-activity relationship (SAR) of novel 3-arylisoquinolinones derived from 5-Fluoro-2-(2-methylthiophenyl)benzoic acid. The findings demonstrated that specific substitutions on the aryl ring significantly enhanced antiproliferative activity against cancer cells by promoting binding to microtubules and suppressing tubulin polymerization .

Case Study 2: HIV-1 Integrase Inhibition

Research by Unterlass et al. (2018) highlighted the role of benzamide derivatives synthesized from 5-Fluoro-2-(2-methylthiophenyl)benzoic acid as potent inhibitors of HIV-1 integrase. The study provided insights into the mechanism of action and potential therapeutic applications for these compounds in treating HIV infections .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the 2-methylthiophenyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Data Table: Key Parameters of Analogs

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity (ED50) Enzymatic Targets
5-Fluoro-2-(2-methylthiophenyl)benzoic acid* 2-methylthiophenyl, F N/A N/A N/A Hypothetical (UPPS/UPPP)
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) 4-methoxyphenylamino, F 216–218 47 Not reported Not reported
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid (7) 3-octyloxybenzamido, F N/A N/A 0.15 µg/mL UPPS, UPPP
5-Fluoro-2-((4-fluorophenyl)amino)benzoic acid (7b) 4-fluorophenylamino, F 222–224 54 Not reported Not reported
5-Fluoro-2-hydroxybenzoic acid 2-hydroxy, F N/A N/A Research use N/A

*Hypothetical data inferred from structural analogs.

Biological Activity

5-Fluoro-2-(2-methylthiophenyl)benzoic acid is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a benzoic acid moiety, a fluorine atom, and a 2-methylthiophenyl group. Its molecular formula is C14H11F O2, with a molecular weight of approximately 232.24 g/mol. Research into its derivatives has revealed promising applications in various therapeutic areas, particularly as antiviral and anticancer agents.

Synthesis and Derivatives

The synthesis of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid can be achieved through several methods, including the use of transition metal-catalyzed reactions, which facilitate the formation of complex structures from simpler precursors. The biological activity of this compound is often explored through its derivatives, which exhibit varying degrees of efficacy against different biological targets.

Antiviral and Anticancer Properties

Research indicates that derivatives of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid have shown significant antiviral and anticancer activities. For instance, compounds derived from this acid have been evaluated for their ability to inhibit viral replication and induce apoptosis in cancer cells:

  • Antiviral Activity : Certain derivatives have been investigated for their potential as HIV-1 integrase inhibitors, demonstrating effective inhibition of viral replication in vitro .
  • Anticancer Activity : Studies have shown that some derivatives exhibit antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds have been noted to disrupt microtubule assembly and induce apoptosis, which is crucial for cancer therapy .

Antimicrobial Activity

The antimicrobial properties of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid derivatives have also been explored. For example, certain compounds displayed activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings significantly influence the compound's reactivity and biological effects. For instance:

Compound Name Chemical Formula Biological Activity
5-Fluoro-2-methylbenzoic acidC8H7F O2Intermediate for APIs; used in organic synthesis
5-Fluoro-2-(4-methylthiophenyl)benzoic acidC14H11F O2Similar activity profile; variations in substitution affect potency
5-Fluoro-2-(3-methylthiophenyl)benzoic acidC14H11F O2Different methylthiophene position alters reactivity

The unique substitution pattern of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid enhances its reactivity compared to other similar compounds, leading to diverse biological activities.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antiviral Efficacy : A study demonstrated that a derivative of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid effectively inhibited HIV replication in vitro, showcasing its potential as an antiviral agent.
  • Cancer Cell Apoptosis : In another investigation, compounds derived from this benzoic acid exhibited significant apoptosis-inducing properties in MDA-MB-231 cells, with evidence showing enhanced caspase-3 activity at specific concentrations .
  • Antimicrobial Testing : The antimicrobial activity was assessed using the agar-well diffusion method against various bacterial strains, confirming its potential as an antibacterial agent with notable efficacy against S. aureus and E. coli .

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves varying reaction parameters such as temperature (e.g., 80–120°C), solvent systems (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-coupling reactions). For example, Suzuki-Miyaura coupling could be employed to attach the 2-methylthiophenyl group to the benzoic acid core. Purification steps may include recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC and confirming purity via HPLC (≥95%) is critical .

Q. What analytical techniques are most reliable for characterizing 5-Fluoro-2-(2-methylthiophenyl)benzoic acid?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and fluorine coupling patterns.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C14_{14}H11_{11}FO2_2S: 278.048 g/mol).
  • HPLC : For purity assessment (e.g., ≥97% by reverse-phase C18 column, acetonitrile/water mobile phase).
  • FT-IR : To identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3000 cm1^{-1}) .

Q. How should 5-Fluoro-2-(2-methylthiophenyl)benzoic acid be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Solubility in DMSO (50 mg/mL) allows for long-term storage as frozen stock solutions. Stability under accelerated conditions (e.g., 40°C/75% humidity for 4 weeks) should be tested via HPLC to assess degradation .

Advanced Research Questions

Q. What enzymatic targets are inhibited by 5-Fluoro-2-(2-methylthiophenyl)benzoic acid, and how are these assays designed?

  • Methodological Answer : The compound may inhibit bacterial enzymes like undecaprenyl diphosphate synthase (UPPS) and phosphatase (UPPP) , critical for cell wall biosynthesis. Assays include:
  • UPPS inhibition : Measure IC50_{50} via malachite green phosphate detection (e.g., IC50_{50} = 0.15 μg/mL for related benzoic acids).
  • UPPP activity : Use radiolabeled substrate ([3^3H]-undecaprenyl diphosphate) and quantify hydrolysis by scintillation counting.
    Correlate enzyme inhibition with bacterial growth suppression (e.g., Staphylococcus aureus MIC = 0.5 μg/mL) .

Q. How can researchers evaluate synergistic effects between 5-Fluoro-2-(2-methylthiophenyl)benzoic acid and antibiotics?

  • Methodological Answer : Use the fractional inhibitory concentration index (FICI) :
  • Combine the compound with β-lactams (e.g., ampicillin) or glycopeptides (e.g., vancomycin) in checkerboard assays.
  • Calculate FICI = (MICcompound_{\text{compound}} in combination / MICcompound_{\text{compound}} alone) + (MICantibiotic_{\text{antibiotic}} in combination / MICantibiotic_{\text{antibiotic}} alone).
    A FICI ≤0.5 indicates synergy. For related compounds, synergy with cell-wall inhibitors (FICI ~0.35) vs. non-synergy with non-cell-wall drugs (FICI ~1.45) has been observed .

Q. What computational approaches predict the binding mode of 5-Fluoro-2-(2-methylthiophenyl)benzoic acid to its targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using UPPS crystal structures (PDB: 4H3E). Key steps:
  • Prepare the ligand (protonation states, energy minimization).
  • Define the active site (e.g., Mg2+^{2+}-binding residues).
  • Validate docking parameters with known inhibitors (RMSD <2.0 Å).
    MD simulations (GROMACS) can assess binding stability (e.g., 100 ns trajectories) .

Q. How do structural modifications of the 2-methylthiophenyl group affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs:
  • Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects.
  • Introduce electron-withdrawing groups (e.g., -CF3_3) on the thiophenyl ring to enhance electrophilicity.
    Test analogs in UPPS inhibition and bacterial growth assays. For example, fluorinated benzamido analogs show ED50_{50} values <0.2 μg/mL .

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